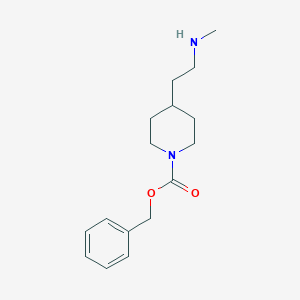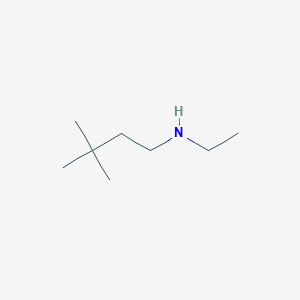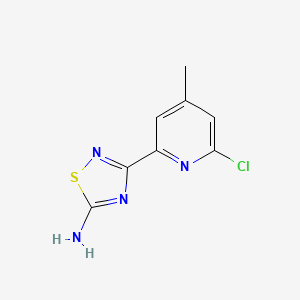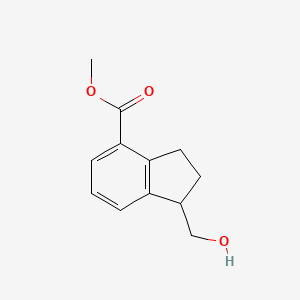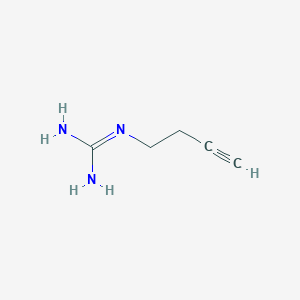![molecular formula C15H19N3O2 B13883074 tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate](/img/structure/B13883074.png)
tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group, a naphthyridine moiety, and an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: Common reagents used in these reactions include tert-butyl chloroformate, ethylamine, and various catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler carbamate derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific biological pathways or diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific properties and applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate involves its interaction with molecular targets in biological systems. The naphthyridine moiety can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-(methylamino)ethyl)carbamate
- tert-Butyl N-(2-(benzylamino)ethyl)carbamate
Uniqueness: tert-Butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate is unique due to the presence of the naphthyridine moiety, which imparts specific chemical and biological properties. This distinguishes it from other carbamate derivatives that may lack this structural feature.
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)20-14(19)17-10-8-11-6-7-12-13(18-11)5-4-9-16-12/h4-7,9H,8,10H2,1-3H3,(H,17,19) |
InChI Key |
CYFIKWWTFIGMHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


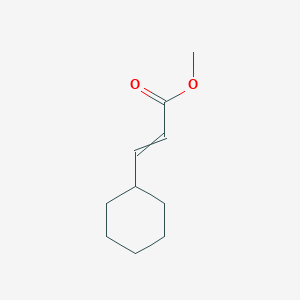
![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
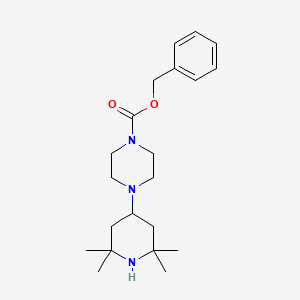
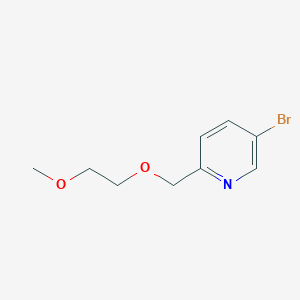
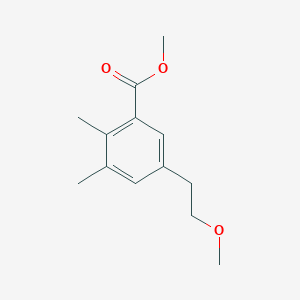
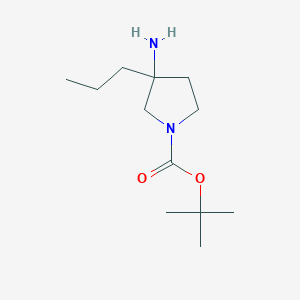

![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
